3-bromo-N-[4-(diethylamino)phenyl]benzamide
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Overview
Description
3-bromo-N-[4-(diethylamino)phenyl]benzamide is an organic compound with the molecular formula C17H19BrN2O. It is a derivative of benzamide, featuring a bromine atom and a diethylamino group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(diethylamino)phenyl]benzamide typically involves the bromination of N-[4-(diethylamino)phenyl]benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(diethylamino)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-N-[4-(diethylamino)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(diethylamino)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-[4-(dimethylamino)phenyl]benzamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-bromo-N-[4-(diethylamino)phenyl]benzamide: The bromine atom is positioned differently on the benzamide ring.
N-[4-(diethylamino)phenyl]benzamide: Lacks the bromine atom.
Uniqueness
3-bromo-N-[4-(diethylamino)phenyl]benzamide is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C17H19BrN2O |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
3-bromo-N-[4-(diethylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H19BrN2O/c1-3-20(4-2)16-10-8-15(9-11-16)19-17(21)13-6-5-7-14(18)12-13/h5-12H,3-4H2,1-2H3,(H,19,21) |
InChI Key |
AUINLLQIWSLITA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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